1-METHYL-14-PROPYL-3,12-DIAZATETRACYCLO[10.3.1.1~3,14~.0~5,10~]HEPTADECA-5(10),6,8-TRIENE-4,11,15-TRIONE
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Overview
Description
1-METHYL-14-PROPYL-3,12-DIAZATETRACYCLO[10311~3,14~0~5,10~]HEPTADECA-5(10),6,8-TRIENE-4,11,15-TRIONE is a complex organic compound with a unique tetracyclic structure
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, depending on the presence of leaving groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHYL-14-PROPYL-3,12-DIAZATETRACYCLO[10311~3,14~
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a compound of interest for further research.
Comparison with Similar Compounds
Similar compounds include other tetracyclic structures with varying functional groups. The uniqueness of 1-METHYL-14-PROPYL-3,12-DIAZATETRACYCLO[10.3.1.1~3,14~.0~5,10~]HEPTADECA-5(10),6,8-TRIENE-4,11,15-TRIONE lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.13,14.05,10]heptadeca-5,7,9-triene-4,11,15-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-8-19-11-20-9-18(2,17(19)24)10-21(12-19)16(23)14-7-5-4-6-13(14)15(20)22/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJFXZKWKRJKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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